molecular formula C17H11ClFN5S B2496404 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1207051-89-5

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2496404
CAS No.: 1207051-89-5
M. Wt: 371.82
InChI Key: GHZJTRDCLCYNBI-UHFFFAOYSA-N
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Description

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H11ClFN5S and its molecular weight is 371.82. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiazoles and triazoles are known to interact with a variety of biological targets. For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Mode of Action

The mode of action of thiazoles and triazoles can vary depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives have been found to inhibit key enzymes in bacterial cell wall synthesis, leading to their antimicrobial activity .

Biochemical Pathways

Thiazoles and triazoles can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, leading to their antitumor or cytotoxic effects .

Pharmacokinetics

The pharmacokinetics of thiazoles and triazoles can vary greatly depending on their specific structure. Some general properties of these compounds include slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents and dyes .

Result of Action

The result of the action of thiazoles and triazoles can vary depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

The action environment can influence the efficacy and stability of thiazoles and triazoles. Factors such as pH, temperature, and the presence of other molecules can affect how these compounds interact with their targets and exert their effects .

Biological Activity

The compound 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine is a novel molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes:

  • A thiazole ring
  • A triazole moiety
  • Fluorophenyl and chlorophenyl substituents

This unique arrangement contributes to its biological properties.

Anticancer Activity

Research has shown that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have been reported to demonstrate cytotoxic effects against various cancer cell lines.

Key Findings:

  • IC50 Values : Studies indicate that related compounds have IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines (e.g., Jurkat and A-431) .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with cellular proteins involved in apoptosis and cell cycle regulation. For example, molecular dynamics simulations have suggested interactions with the Bcl-2 protein through hydrophobic contacts .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of the thiazole moiety is critical for enhancing antimicrobial activity against various pathogens.

Efficacy Data:

  • Compounds similar in structure have shown moderate to strong activity against bacterial strains, indicating potential for development as new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications in its structure.

Important Modifications:

  • Substitution patterns on the phenyl rings (e.g., methyl or chloro groups) play a crucial role in enhancing cytotoxicity.
  • The presence of electron-donating groups at specific positions has been linked to improved activity against cancer cells .

Case Studies

Several studies have investigated the biological activities of compounds structurally similar to this compound:

StudyCompoundCell LineIC50 (µg/mL)Activity
Evren et al., 2019N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesNIH/3T30.95Strong
PMC9268695Derivative with thiazole and triazoleA5491.98Moderate
PMC10269403Triazole derivativesHIV-infected cells0.24 nM (EC50)High antiviral

These studies highlight the potential of thiazole and triazole derivatives in therapeutic applications.

Properties

IUPAC Name

5-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5S/c18-11-6-4-10(5-7-11)14-9-25-17(21-14)15-16(20)24(23-22-15)13-3-1-2-12(19)8-13/h1-9H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZJTRDCLCYNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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